

# desacetylcefotaxime stability sample storage conditions

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## Compound Focus: Desacetylcefotaxime

CAS No.: 66340-28-1

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## Stability & Sample Storage Overview

The table below summarizes the key stability information relevant to handling samples containing cefotaxime and its metabolite, **desacetylcefotaxime**.

Condition	Stability Duration	Notes & Key Findings
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| **Human Plasma Samples (containing Cefotaxime)** | **Short-Term (4-6°C):** Up to 72 hours [1] | **Long-Term (-80°C):** Up to 12 months [1] | - Cefotaxime is stable under these conditions, which are crucial for bioanalysis [1].

- **Desacetylcefotaxime** stability is inherently linked to cefotaxime stability [2]. | | **Aqueous Solutions (High Conc.)** | Up to 6 hours at 20-25°C [3] | - Based on cefotaxime sodium studies (83.3-125 mg/mL).
- Degradation occurs via  $\beta$ -lactam ring opening, forming **desacetylcefotaxime** and its lactone [3]. | | **Bioanalytical Challenge** | N/A | - Degradation during *in vitro* tests can lead to underestimation of antibacterial activity [4].
- The metabolite has intrinsic, though lower, antibacterial activity and can interact synergistically with the parent drug [5]. |

## Experimental Protocols & Best Practices

Here are detailed methodologies and key considerations for handling samples based on the search results.

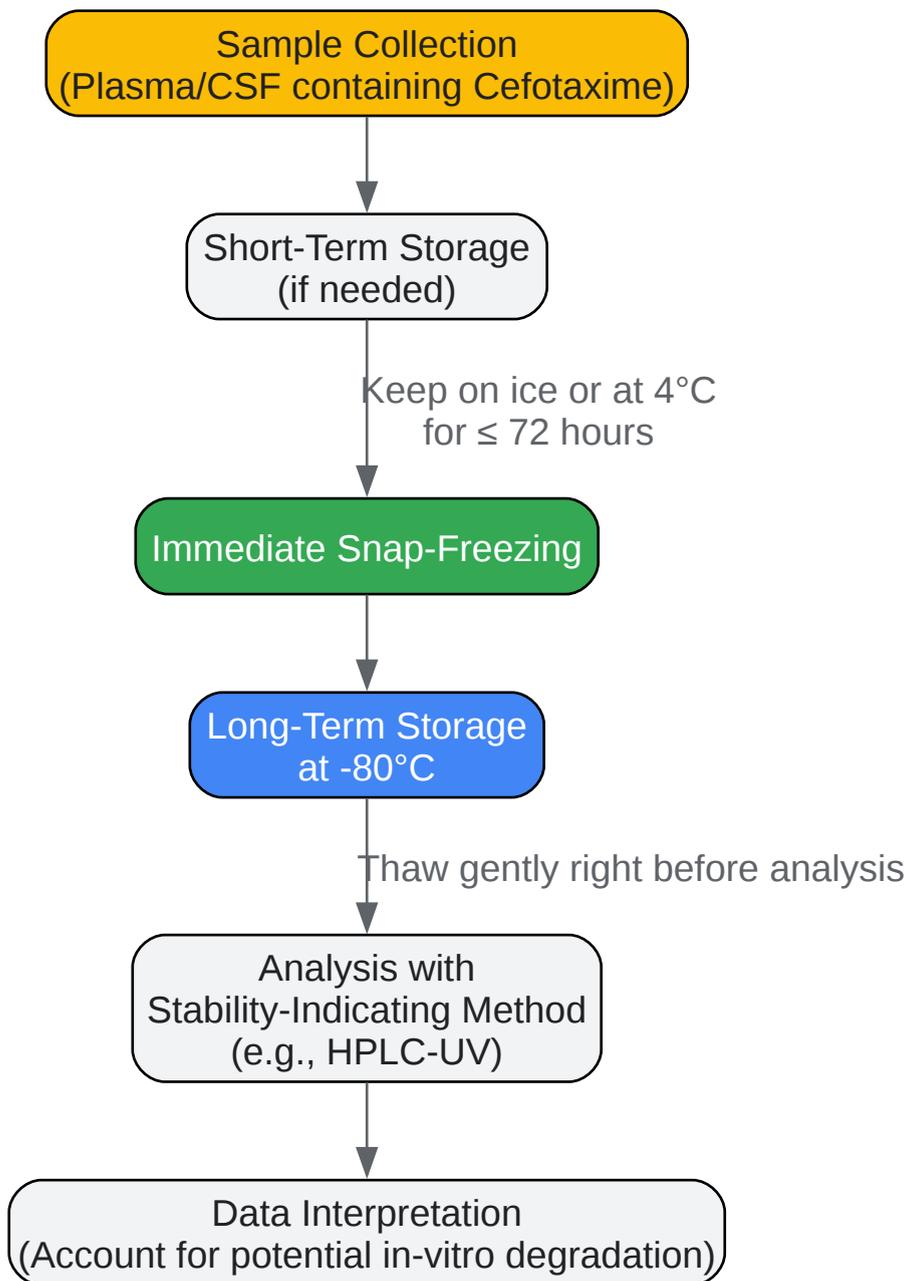
### Protocol: Simultaneous HPLC Analysis of Cefotaxime & Desacetylcefotaxime

This method, adapted from a study that successfully measured both compounds in human plasma and cerebrospinal fluid, is particularly relevant as it addresses their stability during analysis [2].

- **Sample Preparation:** Use a mild protein precipitation technique. **Avoid strongly acidic precipitants** as they can cause significant degradation of cefotaxime to **desacetylcefotaxime** and further to a lactone [2].
- **Chromatographic Conditions:**
  - **Column:** C18 Reverse-Phase column [2].
  - **Mobile Phase:** A mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol in a ratio of 80:12:8 (v/v) has been used successfully for similar analytes [6].
  - **Detection:** UV detection at 280 nm [6].
- **Critical Note on pH:** The analytes are most stable in a pH range of **4.3 to 6.5**. Operating outside this range can accelerate degradation [2].

### Sample Handling Workflow

The following diagram outlines the recommended workflow for handling samples, from collection to analysis, to ensure stability.



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## Frequently Asked Questions (FAQs)

**Q: Why is it difficult to get accurate results for cefotaxime and desacetylcefotaxime in *in vitro* susceptibility tests?** A: Cefotaxime is unstable under standard test conditions, especially in media containing serum esterases. It can degrade by 20-30% during incubation, leading to an underestimation of its true

antibacterial potency. This degradation produces **desacetylcefotaxime**, which also has activity, complicating the results [4].

**Q: What is the clinical significance of desacetylcefotaxime?** A: **Desacetylcefotaxime** is not just an inactive metabolite. It has intrinsic antibacterial activity, and studies using serum bactericidal tests have shown it can act synergistically with the parent drug, cefotaxime, particularly against organisms like *Bacteroides fragilis* [5].

**Q: Can I use a highly concentrated solution of cefotaxime for a continuous 24-hour infusion in a syringe pump?** A: **No, this is not recommended.** While one study found that cefotaxime chemically retained >90% potency for 12 hours in high concentrations, the solutions showed signs of physical instability (increased yellow color, turbidity) after 6 hours. For patient safety and efficacy, the use of such highly concentrated solutions should be limited to a maximum of 6 hours [3].

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